3-Chloro-4-fluorocinnamic acid

Description

BenchChem offers high-quality 3-Chloro-4-fluorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-fluorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

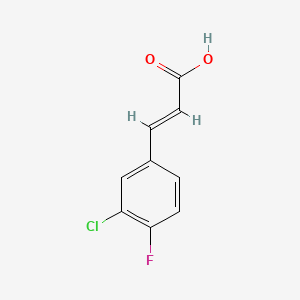

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFKFZBXVYKVCD-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluorocinnamic Acid (CAS No. 155814-22-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorocinnamic acid, identified by the CAS number 155814-22-5, is a halogenated derivative of cinnamic acid.[1][2] This compound serves as a critical building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique electronic properties and metabolic stability to molecules synthesized from it, making it a valuable intermediate in the development of novel therapeutic agents and other specialized chemicals.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and applications, tailored for professionals in research and development.

Core Properties of 3-Chloro-4-fluorocinnamic Acid

A thorough understanding of the physicochemical properties of 3-Chloro-4-fluorocinnamic acid is essential for its effective use in synthesis and research. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | References |

| CAS Number | 155814-22-5 | [1][2][5] |

| Molecular Formula | C₉H₆ClFO₂ | [1][5][6] |

| Molecular Weight | 200.59 g/mol | [1][5] |

| Appearance | Solid | [1][2] |

| Purity | Typically ≥95% to ≥98% | [1][2][5] |

| IUPAC Name | (2E)-3-(3-chloro-4-fluorophenyl)-2-propenoic acid | [2] |

| SMILES | O=C(O)/C=C/C1=CC=C(F)C(Cl)=C1 | [5] |

| InChI Key | OYFKFZBXVYKVCD-DUXPYHPUSA-N | [1][2] |

| Storage Conditions | Sealed in a dry environment, often at 2-8°C or ambient temperature. | [2][5][7] |

Synthesis and Mechanistic Insights

While specific, detailed industrial synthesis routes for 3-Chloro-4-fluorocinnamic acid are often proprietary, its structure suggests that it can be synthesized via established organic chemistry reactions. A plausible and common method for preparing cinnamic acid derivatives is the Perkin reaction or the Knoevenagel condensation.

A likely synthetic pathway involves the condensation of 3-chloro-4-fluorobenzaldehyde with malonic acid in the presence of a suitable base, such as pyridine or piperidine, followed by decarboxylation.

Caption: Role as a key intermediate in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Chloro-4-fluorocinnamic acid.

Hazard Identification:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [9][10]* Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection. [9][10] * In case of insufficient ventilation, wear suitable respiratory protection. * Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. [9]* Storage: Keep the container tightly closed and store in a dry, well-ventilated place. [7][9]

-

Conclusion

3-Chloro-4-fluorocinnamic acid is a specialized chemical intermediate with significant potential in the fields of pharmaceutical and chemical research. Its unique substitution pattern offers a strategic advantage in the design of new molecules with enhanced biological activity and improved pharmacokinetic profiles. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for its effective application in the laboratory and in the development of next-generation products.

References

-

Chinachemnet. China 3-chloro-4-fluorocinnamic acid 155814-22-5. [Link]

-

Oakwood Chemical. 005637 | 3-Chloro-4-fluorocinnamic acid | 155814-22-5. [Link]

-

Fluoropharm. 155814-22-5 | 3-Chloro-4-fluorocinnamic acid. [Link]

-

Synthonix. 3-Chloro-4-fluorocinnamic acid - [C50975]. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Capot Chemical. 155814-22-5 | 3-chloro-4-fluorocinnamic acid. [Link]

-

PubChem. 3-Chloro-4-hydroxycinnamic acid | C9H7ClO3 | CID 21480334. [Link]

-

Axxence. SAFETY DATA SHEET. [Link]

-

Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

-

PubChem. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797. [Link]

-

National Institutes of Health. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. [Link]

-

National Institutes of Health. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. [Link]

-

PubMed. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. [Link]

Sources

- 1. 3-Chloro-4-fluorocinnamic acid | CymitQuimica [cymitquimica.com]

- 2. 3-Chloro-4-fluorocinnamic acid | 155814-22-5 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-Chloro-4-fluorocinnamic acid [oakwoodchemical.com]

- 7. 155814-22-5|3-Chloro-4-fluorocinnamic acid|BLD Pharm [bldpharm.com]

- 8. 3-Chloro-4-fluorocinnamic acid | 155814-22-5 [sigmaaldrich.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. synquestlabs.com [synquestlabs.com]

(2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid structure

An In-depth Technical Guide to (2E)-3-(3-Chloro-4-fluorophenyl)acrylic Acid: Synthesis, Characterization, and Applications

Executive Summary

(2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid is a halogenated derivative of cinnamic acid, a class of compounds recognized for its significant biological activities and applications as a precursor in organic synthesis.[1][2] The presence of chlorine and fluorine substituents on the phenyl ring can modulate the molecule's physicochemical properties and biological efficacy, making it a compound of interest for researchers in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the molecule, detailing a robust synthesis protocol via the Knoevenagel-Doebner condensation, thorough analytical characterization methodologies, and a discussion of its potential applications based on the structure-activity relationships of related compounds.

Molecular Structure and Physicochemical Properties

(2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid belongs to the family of α,β-unsaturated carboxylic acids. The "(2E)" designation specifies the trans configuration of the substituents across the carbon-carbon double bond, which is the more stable isomer. The core structure consists of a phenyl ring substituted with a chlorine atom at position 3 and a fluorine atom at position 4, attached to an acrylic acid moiety.

The IUPAC name for this compound is (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid.[3]

Structural Diagram

Caption: 2D structure of (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid.

Physicochemical Data Summary

The following table summarizes key computed and expected properties for the target molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClFO₂ | - |

| Molecular Weight | 200.59 g/mol | [4] |

| Appearance | White to off-white crystalline solid | Expected |

| Melting Point | 28-30 °C (for 3-Chloro-4-fluorobenzaldehyde) | [5] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents | [6] |

| CAS Number | Not directly available; similar compounds exist (e.g., 174603-37-3 for the 2-chloro-4-fluoro isomer) | [4][7] |

Synthesis Protocol: Knoevenagel-Doebner Condensation

The most efficient and widely adopted method for synthesizing cinnamic acid and its derivatives is the Knoevenagel condensation.[8][9][10] The Doebner modification of this reaction, which utilizes malonic acid in the presence of a basic catalyst like pyridine and piperidine, is particularly effective as it facilitates condensation followed by in-situ decarboxylation to yield the desired α,β-unsaturated acid.[11][12][13]

Causality of Experimental Choices

-

Reactants : 3-Chloro-4-fluorobenzaldehyde is the electrophilic carbonyl component.[14][15] Malonic acid serves as the active methylene compound, providing the nucleophilic carbanion precursor.[11]

-

Catalyst/Solvent System : Pyridine is used as a weakly basic solvent, while a catalytic amount of piperidine acts as a stronger base to deprotonate malonic acid, forming the reactive enolate nucleophile.[9][12] This combination is crucial for driving the reaction to completion while minimizing side reactions like the self-condensation of the aldehyde.[12]

-

Reaction Control : The reaction is heated to facilitate both the initial condensation and the subsequent decarboxylation step, which drives the equilibrium towards the final product. The trans or (E)-isomer is the thermodynamically favored product due to reduced steric hindrance.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

-

Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzaldehyde (10.0 mmol, 1.59 g).

-

Reagents : Add malonic acid (12.0 mmol, 1.25 g) to the flask.

-

Solvent and Catalyst : Add pyridine (20 mL) as the solvent, followed by piperidine (0.5 mL) as the catalyst.[9]

-

Reaction : Heat the reaction mixture to 80-90°C and allow it to reflux with continuous stirring for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark solution into a beaker containing approximately 100 g of crushed ice and 20 mL of water.

-

Precipitation : Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid (HCl) until the pH is between 1 and 2. A solid precipitate should form.

-

Isolation : Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any residual pyridine hydrochloride.

-

Purification : Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from an ethanol/water mixture to obtain the final product as a crystalline solid.

Analytical Characterization

To confirm the identity and purity of the synthesized (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid, a combination of spectroscopic techniques is essential. The following data are predicted based on the known effects of the constituent functional groups and analysis of similar structures.[16][17]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| Carboxylic Acid | ~12.0 | br s | - | -COOH |

| Aromatic | ~7.6-7.8 | m | - | Ar-H |

| Aromatic | ~7.1-7.3 | t | ~8.6 | Ar-H |

| Vinylic (β-H) | ~7.7 | d | ~16.0 | Ar-CH= |

| Vinylic (α-H) | ~6.4 | d | ~16.0 | =CH-COOH |

-

Justification : The large coupling constant (~16.0 Hz) between the vinylic protons is characteristic of a trans (E) configuration.[18] The carboxylic acid proton is typically deshielded and appears as a broad singlet. The aromatic protons will exhibit complex splitting due to ³JHH, ⁴JHH, and JHF couplings.

| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | δ (ppm) | Assignment |

| Carbonyl | ~171-172 | -COOH |

| Aromatic (C-F) | ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| Vinylic (β-C) | ~142-144 | Ar-C H= |

| Aromatic (C-Cl) | ~134-136 | C-Cl |

| Aromatic | ~120-132 | Ar-C, Ar-CH |

| Vinylic (α-C) | ~118-120 | =C H-COOH |

-

Justification : The carbonyl carbon is highly deshielded. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[19][20]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C stretch (Alkene) | 1625-1645 | Medium |

| C=C stretch (Aromatic) | 1450-1600 | Medium-Weak |

| C-F stretch | 1100-1250 | Strong |

| C-Cl stretch | 700-850 | Strong |

-

Justification : The spectrum will be dominated by a very broad O-H stretch and a strong carbonyl (C=O) absorption, characteristic of a carboxylic acid dimer formed via hydrogen bonding. The presence of the C=C double bond and the C-F and C-Cl bonds will also give rise to characteristic strong absorptions.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Technique | Expected m/z | Interpretation |

| ESI-MS (-) | 200/202 | [M-H]⁻ ion |

| HRMS | 199.9989 | Calculated for C₉H₅ClFO₂⁻ |

-

Justification : The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by 2 m/z units (M and M+2). High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Potential Applications and Biological Significance

While specific studies on (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid are not abundant, the broader class of cinnamic acid derivatives is a subject of intense research due to its wide range of pharmacological activities.[1][2][21]

-

Antimicrobial and Antifungal Agents : Cinnamic acid derivatives have shown efficacy against various bacteria and fungi. The halogen substituents can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial activity.[1]

-

Anticancer Therapeutics : Many natural and synthetic cinnamic acid analogues exhibit anticancer properties.[1] They can act as precursors for synthesizing more complex molecules with therapeutic potential.

-

Neuroprotective Agents : Some cinnamides have been investigated for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases or ischemic events.[8]

-

Industrial Intermediates : These compounds are valuable building blocks in organic synthesis for producing pharmaceuticals, fragrances, and polymers.[9][22][23]

The specific combination of 3-chloro and 4-fluoro substitution provides a unique electronic and steric profile that could be exploited in the rational design of targeted therapeutic agents or functional materials.

Safety and Handling

-

Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Similar compounds can be toxic if swallowed.[6]

-

Precautions : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage : Store in a cool, dry place away from incompatible materials.

References

-

Zhong, Y., Xu, Z., Wang, Y., Xu, Y., Li, P., & Wu, B. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 15-19. [Link]

-

Gunjal, A., & Kapadnis, K. (2019). Cinnamic acid derivatives. The Pharma Innovation Journal, 8(5), 592-601. [Link]

-

Kolb, K. E., Field, K. W., & Schatz, P. F. (1993). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education, 70(6), 481. [Link]

-

Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry, 40, 7834-7839. [Link]

-

Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-2-propenoic acid. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Kumar, A., & Singh, P. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(2), 110-114. [Link]

-

Sithole, T., & Zishiri, O. T. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(22), 7939. [Link]

-

Wikipedia contributors. (2023, December 29). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Infrared spectra of a acrylic acid, b methacrylic acid. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-(2-(4-(3-(3-Chloro-4-fluorophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved January 6, 2026, from [Link]

-

Michalska, K., et al. (2020). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Molecules, 25(21), 5123. [Link]

-

Coates, J. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. [Link]

-

Kim, Y. S., et al. (1995). Thermal characterization of poly(acrylic acid). Macromolecules, 28(26), 8873-8878. [Link]

-

Sari, Y., et al. (2021). The condensation mechanism of Knoevenagel malonic acid and anisaldehyde. Journal of Physics: Conference Series, 1816, 012053. [Link]

-

de Oliveira, A. C. S., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of acrylic acid-based hydrogels. Retrieved January 6, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved January 6, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Lee, J., et al. (2022). Validation of analytical methods for acrylic acid from various food products. Food Science & Nutrition, 10(9), 3166-3174. [Link]

-

Babu, C. S., et al. (2016). FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1157-1163. [Link]

-

Chemistry For Everyone. (2025, May 14). How Can You Identify Acrylic Polymers? [Video]. YouTube. [Link]

-

Fun, H.-K., et al. (2011). 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3275. [Link]

-

ResearchGate. (n.d.). FTIR spectra of acrylic acid (a), acrylated PVA (b) and resin 2 (c). Retrieved January 6, 2026, from [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. 2-(2-(4-(3-(3-Chloro-4-fluorophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid | C24H15ClF2N2O4 | CID 44402474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 3-Chloro-4-fluorobenzaldehyde | 34328-61-5 [chemicalbook.com]

- 6. (E)-3-(3-Fluorophenyl)acrylic acid - High purity | EN [georganics.sk]

- 7. 174603-37-3|(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid|BLD Pharm [bldpharm.com]

- 8. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. bepls.com [bepls.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. Knoevenagel Condensation [organic-chemistry.org]

- 14. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. mdpi.com [mdpi.com]

- 17. 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. rjpbcs.com [rjpbcs.com]

- 21. thepharmajournal.com [thepharmajournal.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Chloro-4-fluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 3-Chloro-4-fluorocinnamic acid, a halogenated derivative of cinnamic acid that is emerging as a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, synthetic methodologies, and potential therapeutic applications.

Core Molecular and Physicochemical Properties

3-Chloro-4-fluorocinnamic acid, with the CAS Number 155814-22-5, is a solid compound at room temperature.[1] The introduction of both a chlorine and a fluorine atom onto the phenyl ring significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.

Molecular Attributes

A precise understanding of the molecular weight is fundamental for all stoichiometric calculations in synthesis and quantitative analysis. The molecular formula of 3-Chloro-4-fluorocinnamic acid is C₉H₆ClFO₂.[2] Based on this, the calculated molecular weight is a critical parameter for experimental work.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClFO₂ | [1][2] |

| Molecular Weight | 200.59 g/mol | [1][2][3] |

| CAS Number | 155814-22-5 | [1][2][4] |

| IUPAC Name | (2E)-3-(3-chloro-4-fluorophenyl)-2-propenoic acid | [4] |

| Physical Form | Solid | [1] |

| Purity (typical) | ≥95% | [1] |

Calculated Physicochemical Parameters

Computational models provide valuable insights into the behavior of a molecule in biological systems. These parameters are crucial for predicting properties such as membrane permeability and bioavailability.

| Parameter | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |

| LogP | 2.5769 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis of 3-Chloro-4-fluorocinnamic Acid

The synthesis of cinnamic acid derivatives can be achieved through several established organic chemistry reactions. For 3-Chloro-4-fluorocinnamic acid, a common and reliable method is the Perkin reaction or a related condensation reaction.

Caption: A generalized workflow for the synthesis of 3-Chloro-4-fluorocinnamic acid via a condensation reaction.

Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol outlines a representative procedure for the synthesis of 3-Chloro-4-fluorocinnamic acid.

Materials:

-

3-Chloro-4-fluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Ethanol (for recrystallization)

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated HCl to precipitate the product.

-

Filter the crude product using a Büchner funnel and wash with cold water.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure 3-Chloro-4-fluorocinnamic acid.

-

Dry the purified product under vacuum.

Analytical Characterization

Ensuring the purity and confirming the structure of the synthesized 3-Chloro-4-fluorocinnamic acid is a critical step. A combination of analytical techniques is typically employed.

Caption: A logical workflow for the analytical characterization of synthesized 3-Chloro-4-fluorocinnamic acid.

High-Performance Liquid Chromatography (HPLC)

For routine purity analysis of non-volatile compounds like 3-Chloro-4-fluorocinnamic acid, reversed-phase HPLC with UV detection is the method of choice.[5][6]

Typical HPLC Conditions:

-

Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent (e.g., acetonitrile/water), followed by further dilution to a final concentration of 0.1 mg/mL for injection.[5]

Applications in Drug Development

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[7][8] The unique substitution pattern of 3-Chloro-4-fluorocinnamic acid makes it a promising scaffold for the development of novel therapeutic agents.

As a Building Block for Bioactive Molecules

The carboxylic acid functionality of 3-Chloro-4-fluorocinnamic acid allows for its facile incorporation into larger molecules through amide bond formation or esterification. This makes it a versatile starting material for the synthesis of compound libraries for high-throughput screening.

Potential as an Anti-inflammatory Agent

The core structure of cinnamic acid is present in some known anti-inflammatory compounds. The electronic modifications provided by the chloro and fluoro substituents could potentially enhance the interaction with biological targets involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.[9]

Role in the Development of Anticancer Agents

Fluorinated organic molecules are of significant interest in oncology drug development. The presence of the C-F bond can improve metabolic stability and binding affinity to target proteins. 3-Chloro-4-fluorocinnamic acid could serve as a precursor for the synthesis of novel compounds aimed at various cancer-related targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 3-Chloro-4-fluorocinnamic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.[4]

General Safety Recommendations:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.[4]

References

- CymitQuimica. 3-Chloro-4-fluorocinnamic acid.

- ChemScene. 155814-22-5 | 3-Chloro-4-fluorocinnamic acid.

- Oakwood Chemical. 3-Chloro-4-fluorocinnamic acid.

- Ivy Fine Chemicals. 3-Chloro-4-fluorocinnamic acid [CAS: ].

- Sigma-Aldrich. 3-Chloro-4-fluorocinnamic acid | 155814-22-5.

- Sunway Pharm Ltd. 3-Chloro-4-fluorocinnamic acid - CAS:155814-22-5.

- The Royal Society of Chemistry.

- Sigma-Aldrich. 3-Chloro-4-fluorocinnamic acid | 155814-22-5.

- Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

- PubChem. 3-Chloro-4-hydroxycinnamic acid | C9H7ClO3 | CID 21480334.

- Benchchem.

- Benchchem.

- Google Patents.

- Benchchem. Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.

- Google Patents.

- Apollo Scientific. 58537-11-4 Cas No. | 3-Chloro-4-fluorocinnamic acid.

- PubChem. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797.

- The Good Scents Company. (E)-cinnamic acid, 140-10-3.

- National Institute of Standards and Technology. p-Chlorocinnamic acid - the NIST WebBook.

- MDPI. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.

- Cinnamic Acid Chemicals. The Role of 2-Chlorocinnamic Acid in Pharmaceutical and Chemical Research.

- PubMed.

- PMC.

Sources

- 1. 3-Chloro-4-fluorocinnamic acid | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Chloro-4-fluorocinnamic acid - CAS:155814-22-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. 3-Chloro-4-fluorocinnamic acid | 155814-22-5 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

3-Chloro-4-fluorocinnamic acid solubility profile

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-4-fluorocinnamic Acid

Introduction

3-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a compound of interest in organic synthesis and medicinal chemistry. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its physicochemical properties is paramount for successful drug development. Among these properties, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical and experimental approaches to characterizing the solubility profile of 3-Chloro-4-fluorocinnamic acid. We will delve into the causal relationships between its molecular structure and solubility behavior and provide robust, field-proven protocols for its empirical determination.

Theoretical Solubility Profile: A Physicochemical Analysis

Before embarking on experimental work, a theoretical analysis of the molecule's structure provides critical insights into its expected solubility. 3-Chloro-4-fluorocinnamic acid (MW: 200.59 g/mol ) possesses a unique combination of functional groups that dictate its interaction with various solvents.[2][3][4]

The molecular structure consists of:

-

A cinnamic acid backbone , featuring a phenyl ring attached to an acrylic acid moiety. This core structure is relatively hydrophobic.

-

Halogen substituents (a chloro and a fluoro group) on the phenyl ring. These electron-withdrawing groups increase the molecule's polarity but also contribute to its lipophilicity.

-

A carboxylic acid group (-COOH), which is the primary driver of its pH-dependent aqueous solubility.

The Critical Role of pH

The carboxylic acid functional group is the most significant factor influencing the aqueous solubility of 3-Chloro-4-fluorocinnamic acid. As a weak acid, it exists in equilibrium between its neutral, protonated form (R-COOH) and its ionized, deprotonated carboxylate form (R-COO⁻).[5][6]

-

At low pH (acidic conditions), the equilibrium shifts towards the protonated, uncharged form. This neutral molecule is less polar and thus exhibits significantly lower solubility in aqueous media.[6]

-

At high pH (alkaline conditions), the carboxylic acid is deprotonated to form the carboxylate anion. This charged species is much more polar and can readily participate in favorable ion-dipole interactions with water molecules, leading to a dramatic increase in solubility.[5][7]

This relationship is fundamentally governed by the compound's pKa. While the specific pKa for 3-chloro-4-fluorocinnamic acid is not widely published, it can be estimated to be in the range of 4.0-4.5, similar to other cinnamic acid derivatives.[8][9] The solubility will increase markedly as the pH of the medium rises above this pKa value.

Caption: pH-dependent equilibrium of 3-Chloro-4-fluorocinnamic acid.

Solubility in Organic Solvents

Based on the principle of "like dissolves like," the compound's partial polarity and aromatic nature suggest moderate to good solubility in a range of common organic solvents. Structurally similar compounds like 4-chlorocinnamic acid and 4-fluorocinnamic acid show limited water solubility but are more soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[10][11] Therefore, it is anticipated that 3-Chloro-4-fluorocinnamic acid will be soluble in polar organic solvents and sparingly soluble in non-polar solvents like hexanes.

Experimental Determination of Thermodynamic Solubility

To obtain reliable data for formulation development, the thermodynamic (or equilibrium) solubility must be determined. This method ensures that the measured concentration represents a true saturated solution in equilibrium with the most stable solid form of the compound, avoiding the misleadingly high values that can result from supersaturated solutions in kinetic assays.[12] The shake-flask method is the gold standard for this determination.[13][14]

Experimental Workflow

The workflow for determining thermodynamic solubility is a multi-step process designed to ensure equilibrium is reached and the analysis is accurate.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method

This protocol is aligned with guidelines for determining solubility for Biopharmaceutics Classification System (BCS) assessment.[13]

1. Materials and Reagents:

-

3-Chloro-4-fluorocinnamic acid (purity ≥98%)

-

Phosphate, acetate, or other appropriate buffers (pH 1.2, 4.5, 6.8)

-

Selected organic solvents (e.g., Ethanol, Methanol, DMSO, Acetonitrile)

-

HPLC-grade water, acetonitrile, and methanol

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Calibrated HPLC-UV system

2. Experimental Procedure:

-

Preparation: Prepare aqueous buffer solutions covering the physiological pH range of 1.2 to 6.8.[13]

-

Addition of Compound: Add an excess amount of solid 3-Chloro-4-fluorocinnamic acid to a series of vials, each containing a known volume (e.g., 2 mL) of the different test solvents (buffers and organic solvents). "Excess" is critical; enough solid should remain visible at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute does not change over sequential time points.[13]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For robust separation, it is best practice to centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) and then filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by diluting the stock solution.

-

Analyze the calibration standards and the filtered samples using a validated HPLC-UV method.

-

Determine the concentration of the compound in the samples by comparing their peak areas to the calibration curve.

-

Presentation and Interpretation of Solubility Data

Quantitative results should be organized into a clear, concise table for easy comparison and interpretation.

Table 1: Illustrative Thermodynamic Solubility Data for 3-Chloro-4-fluorocinnamic Acid at 25°C

| Solvent System | pH | Solubility (mg/mL) | Solubility (µM) |

| Aqueous Buffer | 1.2 | < 0.01 | < 50 |

| Aqueous Buffer | 4.5 | 0.05 | 249 |

| Aqueous Buffer | 6.8 | 1.5 | 7478 |

| Ethanol | N/A | 25 | 124632 |

| Methanol | N/A | 18 | 89735 |

| DMSO | N/A | > 100 | > 498554 |

| Acetonitrile | N/A | 8 | 39884 |

Note: The data presented in this table is illustrative and intended to reflect expected trends based on physicochemical principles. Actual experimental values must be determined empirically.

Interpretation of Illustrative Data:

-

pH-Dependence: The data clearly shows the profound impact of pH on aqueous solubility. There is a >100-fold increase in solubility between pH 1.2 and pH 6.8, confirming the behavior expected of a carboxylic acid.

-

Organic Solvents: The compound exhibits significantly higher solubility in polar organic solvents, particularly DMSO, as predicted.

-

BCS Classification: Based on the WHO definition, a drug is "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[13] The very low solubility at pH 1.2 (<0.01 mg/mL) would likely classify 3-Chloro-4-fluorocinnamic acid as a "low solubility" compound, which has significant implications for oral drug development.

Practical Implications for Drug Development

The solubility profile is not an academic exercise; it directly informs critical development decisions:

-

Formulation Strategy: The low aqueous solubility, especially at acidic pH, suggests that oral formulations may require enabling technologies. Options could include pH modification with excipients, the use of co-solvents or surfactants, or the development of amorphous solid dispersions.[15]

-

Salt Formation: The presence of the ionizable carboxylic acid group makes salt formation an attractive strategy to enhance solubility and dissolution rate.[12] Screening for stable salt forms with improved aqueous solubility would be a logical next step.

-

Route of Administration: For topical or other non-oral delivery routes, the high solubility in organic solvents like ethanol and DMSO provides viable options for developing liquid-based formulations.[1]

Conclusion

The solubility of 3-Chloro-4-fluorocinnamic acid is dominated by its carboxylic acid moiety, leading to pronounced pH-dependent behavior in aqueous media and significantly higher solubility in polar organic solvents. While theoretical analysis provides a strong predictive foundation, this guide emphasizes the necessity of rigorous, empirical determination using standardized methods like the shake-flask protocol. The resulting data is fundamental for guiding rational formulation design, anticipating biopharmaceutical challenges, and ultimately enabling the successful development of new therapeutics incorporating this versatile chemical entity.

References

- Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed.

- Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023, July 10). Brainly.

- 3-Chloro-4-fluorocinnamic acid. (n.d.). CymitQuimica.

- How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.

- Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. (n.d.). ACS Publications.

- Annex 4. (n.d.). World Health Organization (WHO).

- Cinnamic Acid. (n.d.). PubChem - NIH.

- 3-Chloro-4-fluorocinnamic acid. (n.d.). Sigma-Aldrich.

- 4-Chlorocinnamic acid. (n.d.). Solubility of Things.

- 4-Fluorocinnamic acid 459-32-5 wiki. (n.d.). Guidechem.

- Solubility studies of trans-cinnamic acid in mixed solvents. (n.d.). CORE.

- Technical Support Center: Cinnamic Acid Solubility in Biological Assays. (n.d.). Benchchem.

- 3-Chloro-4-fluorocinnamic acid. (n.d.). ChemScene.

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. 3-Chloro-4-fluorocinnamic acid | CymitQuimica [cymitquimica.com]

- 3. 3-Chloro-4-fluorocinnamic acid | 155814-22-5 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. brainly.com [brainly.com]

- 6. reddit.com [reddit.com]

- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Page loading... [guidechem.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. who.int [who.int]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Cinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities.[1][2] Possessing a core structure of a phenyl ring attached to an acrylic acid moiety, these compounds are amenable to chemical modifications, leading to analogues with enhanced therapeutic potential.[1] This technical guide provides an in-depth exploration of the diverse pharmacological properties of cinnamic acid derivatives, including their anticancer, antioxidant, antimicrobial, and anti-inflammatory effects. By synthesizing current research, this guide details the underlying mechanisms of action, presents quantitative data on their efficacy, and provides validated experimental protocols for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the therapeutic potential of this promising class of molecules.

Introduction

Cinnamic acid is a key phytochemical found in various plants, such as Chinese cinnamon (Cinnamomum cassia), fruits, and vegetables.[1] Its derivatives, including well-known compounds like ferulic acid, caffeic acid, and curcumin, are distinguished by the nature and position of substituent groups on the phenyl ring.[1][3] These structural variations significantly influence their biological efficacy.[1][3] The inherent low toxicity of cinnamic acid, combined with its wide-ranging pharmacological activities, makes it an attractive scaffold for the development of novel therapeutic agents.[2][4] This guide will delve into the core biological activities of these derivatives, providing a foundation for further research and drug discovery.

Chapter 1: Anticancer Activity of Cinnamic Acid Derivatives

Cinnamic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting efficacy against a variety of cancer cell lines, including breast, colon, and lung cancer.[1][3] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][3]

Mechanism of Action

A primary mechanism by which cinnamic acid derivatives exert their anticancer effects is through the induction of apoptosis , or programmed cell death.[3] For instance, certain derivatives can trigger apoptosis in cancer cells by generating reactive oxygen species (ROS), which lead to irreversible DNA damage and subsequent cell death.[5][6][7] Additionally, some derivatives have been shown to disrupt the cell cycle, causing an arrest in the S phase and an increase in the population of hypodiploid cells, indicative of apoptosis.[7]

Key Signaling Pathways Involved

The anticancer activity of cinnamic acid derivatives is often mediated through the modulation of key signaling pathways. One such pathway is the NF-κB (nuclear factor kappa B) signaling pathway , which plays a crucial role in inflammation and cancer. By inhibiting the phosphorylation of IκB, cinnamic acid derivatives can suppress the activation of NF-κB, leading to a downregulation of pro-inflammatory and pro-survival genes.[8]

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Quantitative Data Summary

The cytotoxic effects of various cinnamic acid derivatives against different cancer cell lines are often quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 36e | HepG2 (Liver) | 2.19 | [3] |

| Compound 36d | HepG2 (Liver) | 3.11 | [3] |

| Compound 5 | A-549 (Lung) | 10.36 | [9] |

| Cinnamic Acid | HT-144 (Melanoma) | 2400 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cinnamic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Chapter 2: Antioxidant Properties of Cinnamic Acid Derivatives

Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[2] Their antioxidant activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions.[5]

Mechanisms of Antioxidant Action

Cinnamic acid derivatives can act as free radical scavengers by donating a hydrogen atom from their phenolic hydroxyl groups to neutralize reactive oxygen species (ROS).[1][5] The resulting phenoxyl radical is stabilized by resonance, making the parent compound an effective antioxidant.[10] The presence of electron-donating groups, such as methoxy groups, on the phenyl ring can further enhance this radical scavenging activity.[10][11]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[12][13][14]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[12][15]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[13] This solution should be freshly prepared and protected from light.[12][13]

-

Sample Preparation: Prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in the same solvent used for the DPPH solution.[13]

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample or control to an equal volume of the DPPH working solution.[13][15] Include a blank containing only the solvent.[12]

-

Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[12][13][15]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12][13][15]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot a dose-response curve and determine the EC50 (half-maximal effective concentration) value.

-

Quantitative Data Summary

The antioxidant activity of cinnamic acid derivatives is often expressed as EC50 values from the DPPH assay.

| Derivative | EC50 (µg/mL) | Reference |

| Sinapic Acid | Lower than caffeic and ferulic acid | [10] |

| Caffeic Acid | Lower than ferulic acid | [10] |

| Ferulic Acid | Higher than sinapic and caffeic acid | [10] |

Chapter 3: Antimicrobial Effects of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[2][16][17] Their effectiveness can be influenced by the specific derivative and the target microorganism.[16][18]

Mechanism of Action

The antimicrobial mechanisms of cinnamic acid derivatives are not fully elucidated but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes like ATPase, and prevention of biofilm formation.[19] For example, cinnamic acid has been shown to reduce the production of virulence factors in Pseudomonas aeruginosa.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22] The broth microdilution method is a commonly used technique for determining MIC values.[20][23]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are examined for visible growth (turbidity).[20]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL) in a suitable broth, such as Mueller-Hinton Broth (MHB).[20][21]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.[20]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.[20] Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[20]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[20]

Quantitative Data Summary

The antimicrobial potency of cinnamic acid derivatives is represented by their MIC values.

| Derivative | Microorganism | MIC (mg/mL) | Reference |

| 1-cinnamoylpyrrolidine | S. aureus, E. coli, P. aeruginosa | 0.5 | [24] |

| Cinnamic Acid | S. aureus, B. subtilis | 0.5 | [24] |

| Cinnamic Acid | E. coli, P. aeruginosa | 1 | [24] |

Chapter 4: Anti-inflammatory Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives possess significant anti-inflammatory properties.[5][6] These effects are largely attributed to their ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory mediators.[19][25][26]

Mechanism of Action

A key mechanism of the anti-inflammatory action of cinnamic acid derivatives is the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes .[27][28] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects.[27] Additionally, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[19][29]

Key Signaling Pathways Involved

Similar to their anticancer effects, the anti-inflammatory properties of cinnamic acid derivatives are also linked to the inhibition of the NF-κB signaling pathway .[8] By preventing the activation of NF-κB, these compounds can reduce the expression of various pro-inflammatory genes, including those for iNOS and COX-2.[8][25][26]

Caption: Experimental workflow for the nitric oxide (NO) assay.

Experimental Protocol: Nitric Oxide (NO) Assay in Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Principle: Nitric oxide is unstable, but it decomposes into stable end products, nitrite (NO₂⁻) and nitrate (NO₃⁻), in aqueous solution.[30][31] The Griess reagent is used to quantify nitrite levels in the cell culture supernatant as a measure of NO production.[30]

Step-by-Step Methodology:

-

Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.[32][33][34]

-

Pre-treatment: Pre-treat the cells with various concentrations of the cinnamic acid derivatives for 1 hour.[33]

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production and incubate for 24 hours.[33]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: In a separate 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[30][34]

-

Absorbance Measurement: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at 550 nm.[30]

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Conclusion and Future Perspectives

Cinnamic acid and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects, make them promising candidates for drug development. The ability to chemically modify the core cinnamic acid structure allows for the optimization of their potency and selectivity. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles, and developing novel derivatives with enhanced therapeutic properties. The continued investigation of this versatile class of natural products holds great promise for the discovery of new and effective treatments for a wide range of diseases.

References

-

(PDF) Cinnamic Acid Derivatives as Anticancer Agents-A Review - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 16(9), 7555-7579. [Link]

-

Gunia-Kryśpiak, A., & Słoczyńska, K. (2019). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 24(11), 2197. [Link]

-

Guzman, J. D. (2014). Cinnamic Acid Derivatives and Their Biological Efficacy. Pharmaceuticals, 7(8), 875-896. [Link]

-

Meilawati, L., Saepudin, E., & Ernawati, T. (2023). Antimicrobial activities of natural cinnamic acid and synthetic derivatives: Review. AIP Conference Proceedings, 2835(1), 040007. [Link]

-

Lather, V., Pandita, D., & Lather, A. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 13(2), 150. [Link]

-

Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. [Link]

-

(PDF) Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (n.d.). Retrieved January 6, 2026, from [Link]

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Retrieved January 6, 2026, from [Link]

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Retrieved January 6, 2026, from [Link]

-

Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., & Nicolotti, O. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(18), 6693. [Link]

-

Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini Reviews in Medicinal Chemistry, 12(8), 749-767. [Link]

-

Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., & Nicolotti, O. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(18), 6693. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. [Link]

-

Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH• radical scavenging activity assays. TrAC Trends in Analytical Chemistry, 30(4), 652-659. [Link]

-

Dobrovolskaia, M. A. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. [Link]

-

de Fátima, A., Modolo, L. V., & Conegero, L. S. (2006). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Journal of Experimental Therapeutics and Oncology, 5(4), 271-281. [Link]

-

Pinto, D. C. G. A., et al. (2016). New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships. Bioorganic & Medicinal Chemistry, 24(16), 3433-3441. [Link]

-

Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved January 6, 2026, from [Link]

-

(PDF) Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. (n.d.). Retrieved January 6, 2026, from [Link]

-

DPPH Scavenging Assay Protocol- Detailed Procedure - ACME Research Solutions. (2024, February 23). Retrieved January 6, 2026, from [Link]

-

Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (2023). International Journal of Molecular Sciences, 24(13), 11075. [Link]

-

Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. (2023). Archiv der Pharmazie, 356(2), e2200191. [Link]

-

(PDF) CHARACTERIZATION AND MOLECULAR DOCKING OF CINNAMIC ACID DERIVATIVES: POTENTIAL INHIBITORS OF CYCLOOXYGENASE ENZYMES. (n.d.). Retrieved January 6, 2026, from [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). Retrieved January 6, 2026, from [Link]

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. (2020). National Cancer Institute. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved January 6, 2026, from [Link]

-

Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. (2023). Polymers, 15(17), 3624. [Link]

-

Natella, F., Nardini, M., Di Felice, M., & Scaccini, C. (1999). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry, 47(4), 1453-1459. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Journal of Clinical Medicine, 10(4), 709. [Link]

-

DPPH radical scavenging activity - Marine Biology. (n.d.). Retrieved January 6, 2026, from [Link]

-

(PDF) Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (n.d.). Retrieved January 6, 2026, from [Link]

-

Nitric oxide assay on mouse primary macrophages using Griess reagent.... (n.d.). Retrieved January 6, 2026, from [Link]

-

Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023). International Journal of Agriculture and Biology, 30(6), 527-534. [Link]

-

Exploring the Anti-Inflammatory Potential of Nannochloropsis sp. Extract. (2023). Marine Drugs, 21(11), 567. [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Retrieved January 6, 2026, from [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). Journal of Chemistry, 2022, 1-7. [Link]

-

Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis. (1998). Infection and Immunity, 66(9), 4130-4136. [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. DPPH Radical Scavenging Assay [mdpi.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. researchgate.net [researchgate.net]

- 15. marinebiology.pt [marinebiology.pt]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. idexx.com [idexx.com]

- 23. protocols.io [protocols.io]

- 24. cabidigitallibrary.org [cabidigitallibrary.org]

- 25. mdpi.com [mdpi.com]

- 26. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Exploring the Anti-Inflammatory Potential of Nannochloropsis sp. Extract | MDPI [mdpi.com]

- 34. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-Chloro-4-fluorocinnamic Acid in Modern Pharmaceutical Synthesis: A Technical Guide

Abstract

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex active pharmaceutical ingredients (APIs). Among the vast arsenal of intermediates, halogenated organic compounds play a pivotal role, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. This technical guide provides an in-depth examination of 3-chloro-4-fluorocinnamic acid, a key pharmaceutical intermediate whose structural motifs are integral to the synthesis of targeted therapeutics, particularly in oncology. We will explore the synthetic pathways to this valuable compound, the rationale for its use in medicinal chemistry, and its application in the synthesis of kinase inhibitors, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenated Intermediates in Drug Design

The introduction of halogen atoms, particularly chlorine and fluorine, into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The 3-chloro-4-fluorophenyl moiety, in particular, is a recurring structural feature in a number of successful therapeutics. This substitution pattern provides a unique electronic and steric profile that can lead to enhanced target engagement and improved drug-like properties. 3-Chloro-4-fluorocinnamic acid serves as a versatile precursor, providing this valuable substituted aromatic ring along with a reactive acrylic acid side chain, making it a highly sought-after intermediate in multi-step API synthesis.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 155814-22-5 | |

| Molecular Formula | C₉H₆ClFO₂ | |

| Molecular Weight | 200.59 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | 4°C | |

| SMILES | O=C(O)/C=C/c1cc(Cl)c(F)cc1 | |

| InChI Key | OYFKFZBXVYKVCD-DUXPYHPUSA-N |

Synthetic Pathways to 3-Chloro-4-fluorocinnamic Acid

The synthesis of 3-chloro-4-fluorocinnamic acid can be approached through several established organic reactions. The choice of pathway often depends on the availability of starting materials, desired scale, and economic considerations. The most common and industrially viable routes originate from 3-chloro-4-fluorobenzaldehyde.

Synthesis of the Precursor: 3-Chloro-4-fluorobenzaldehyde

The primary starting material for the synthesis of 3-chloro-4-fluorocinnamic acid is 3-chloro-4-fluorobenzaldehyde. This aldehyde can be synthesized from 4-fluorotoluene or 4-fluorobenzaldehyde through chlorination or bromination followed by nucleophilic substitution.

A common laboratory-scale synthesis involves the direct halogenation of 4-fluorobenzaldehyde. For instance, a process for preparing 3-chloro-4-fluorobenzoyl chloride from 4-fluorobenzaldehyde has been patented, which can then be reduced to the aldehyde.

The Perkin Reaction: A Classic Approach

The Perkin reaction is a powerful method for the synthesis of α,β-unsaturated aromatic acids, making it an ideal choice for the preparation of 3-chloro-4-fluorocinnamic acid from its corresponding aldehyde. The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.

Reaction Mechanism: The reaction is initiated by the formation of an enolate from the acetic anhydride, catalyzed by the sodium acetate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-chloro-4-fluorobenzaldehyde. A subsequent intramolecular acyl transfer and elimination of water yields the desired cinnamic acid derivative.

Caption: General workflow of the Perkin reaction for the synthesis of 3-chloro-4-fluorocinnamic acid.

Experimental Protocol (Perkin Reaction):

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-chloro-4-fluorobenzaldehyde (1.0 eq), acetic anhydride (2.0 eq), and anhydrous sodium acetate (1.0 eq).

-

Reaction: Heat the mixture to 180°C and maintain for 4-5 hours with continuous stirring.

-

Work-up: After cooling, pour the reaction mixture into water. To remove unreacted aldehyde, add a 10% sodium carbonate solution until the mixture is alkaline, converting the cinnamic acid to its soluble sodium salt.

-

Purification: The aqueous solution can be steam distilled to remove any remaining aldehyde. After cooling, the solution is treated with activated charcoal to remove colored impurities and filtered.

-

Isolation: Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, causing the 3-chloro-4-fluorocinnamic acid to precipitate.

-

Final Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol/water.

The Heck Reaction: A Modern Alternative

The palladium-catalyzed Heck reaction offers a more modern and often milder alternative for the synthesis of cinnamic acids. This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.

Reaction Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 3-chloro-4-fluoro-iodobenzene) to a Pd(0) species. The resulting Pd(II) complex then coordinates with acrylic acid, followed by migratory insertion and β-hydride elimination to yield the trans-cinnamic acid product and regenerate the Pd(0) catalyst.

Caption: Conceptual workflow of the Heck reaction for synthesizing 3-chloro-4-fluorocinnamic acid.

Experimental Protocol (Heck Reaction):

-

Reactant Charging: To a reaction vessel, add 3-chloro-4-fluoro-iodobenzene (1.0 eq), acrylic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a suitable base (e.g., triethylamine or sodium carbonate, 2.0-3.0 eq) in a solvent such as DMF or acetonitrile.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-120°C for several hours, monitoring the reaction progress by TLC or HPLC.

-

Work-up: After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isolation: The crude product can be purified by column chromatography on silica gel to yield pure 3-chloro-4-fluorocinnamic acid.

Application in Pharmaceutical Synthesis: A Case Study of Kinase Inhibitors

The 3-chloro-4-fluorophenyl moiety is a key pharmacophore in several kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Relevance to the Synthesis of Gefitinib

A prominent example of the utility of the 3-chloro-4-fluorophenyl group is in the synthesis of Gefitinib , an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer. The synthesis of Gefitinib involves the coupling of a quinazoline core with 3-chloro-4-fluoroaniline .

While 3-chloro-4-fluorocinnamic acid is not a direct precursor to 3-chloro-4-fluoroaniline, the established importance of this aniline in the synthesis of a blockbuster drug underscores the pharmaceutical value of the 3-chloro-4-fluorophenyl scaffold. Synthetic routes can be designed to convert the carboxylic acid group of the cinnamic acid into an amino group, thus making it a potential, albeit indirect, precursor.

Caption: The strategic link between 3-chloro-4-fluorocinnamic acid and the synthesis of Gefitinib.

Rationale for the 3-Chloro-4-fluoro Substitution Pattern

The specific placement of chlorine at the 3-position and fluorine at the 4-position of the phenyl ring is not arbitrary. This substitution pattern imparts several advantageous properties:

-

Modulation of pKa: The electron-withdrawing nature of the halogens can influence the acidity or basicity of nearby functional groups, which can be critical for binding to the target protein.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine can block sites of oxidative metabolism, thereby increasing the in vivo half-life of the drug.

-

Enhanced Binding Interactions: The chlorine and fluorine atoms can participate in favorable interactions, such as halogen bonding, with the amino acid residues in the active site of the target kinase, leading to increased potency.

-

Lipophilicity and Permeability: The halogen substituents increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.

Studies on halogen-substituted cinnamic acid derivatives have shown that the position and nature of the halogen significantly affect their biological activity, including their potential as cholinesterase inhibitors and antimicrobial agents. For instance, para-substituted fluoro- and chloro-compounds have demonstrated potent and selective inhibitory activities.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-chloro-4-fluorocinnamic acid and its precursors.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |